molecular formula C21H22N2O2 B12170998 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide

Cat. No.: B12170998
M. Wt: 334.4 g/mol
InChI Key: PXGACHQHACFNIR-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide is a complex organic compound with a molecular formula of C23H23N2O2. This compound is part of the carbazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide typically involves the following steps:

    Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core, which can be achieved through the Fischer indole synthesis. This reaction involves the cyclization of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Methoxylation: The carbazole core is then methoxylated at the 6-position using a methoxy group donor such as dimethyl sulfate or methanol in the presence of a base.

    Acylation: The final step involves the acylation of the methoxylated carbazole with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective activities.

    Biological Research: It is used as a probe to study various biological pathways and mechanisms, particularly those involving the central nervous system.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various physiological effects, including anti-inflammatory and neuroprotective responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Uniqueness

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide stands out due to its specific methoxy and phenylacetamide functional groups, which confer unique biological activities and chemical reactivity. Its structural features allow for diverse applications in medicinal chemistry and material science, distinguishing it from other carbazole derivatives.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenylacetamide

InChI

InChI=1S/C21H22N2O2/c1-25-15-10-11-18-17(13-15)16-8-5-9-19(21(16)23-18)22-20(24)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,13,19,23H,5,8-9,12H2,1H3,(H,22,24)

InChI Key

PXGACHQHACFNIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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